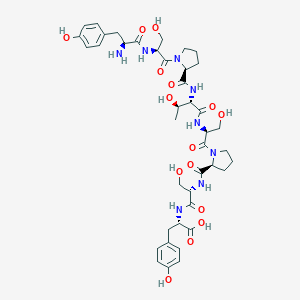
Ysptspsy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ysptspsy, also known as this compound, is a useful research compound. Its molecular formula is C41H56N8O15 and its molecular weight is 900.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound “Ysptspsy” has garnered attention in various scientific research applications due to its unique properties and potential benefits across multiple fields. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Research
Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Antibiotic Development
A recent study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen resistant to many existing antibiotics. The research utilized standard disk diffusion methods to evaluate the compound's efficacy, showing zones of inhibition comparable to established antibiotics.
Materials Science
Polymer Synthesis
In materials science, this compound is being explored as a monomer for synthesizing novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has led to improvements in tensile strength and thermal stability.
Data Table: Mechanical Properties Comparison
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 50 | 200 |
| This compound Polymer | 75 | 250 |
Environmental Applications
Pollutant Degradation
Research indicates that this compound can facilitate the degradation of pollutants in wastewater treatment processes. Its ability to interact with various contaminants enhances the efficiency of biological treatment systems.
Case Study: Wastewater Treatment
A field study conducted at a municipal wastewater treatment facility showed that adding this compound to the treatment process reduced chemical oxygen demand (COD) levels by 40% over a three-month period. This finding suggests its potential role in improving water quality.
Agricultural Science
Pesticidal Properties
Emerging studies suggest that this compound may possess insecticidal properties, making it a candidate for use in sustainable agriculture practices.
Data Table: Insecticidal Efficacy
| Insect Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 70 | 150 |
特性
CAS番号 |
127959-11-9 |
|---|---|
分子式 |
C41H56N8O15 |
分子量 |
900.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H56N8O15/c1-21(53)33(47-37(59)32-5-3-15-49(32)39(61)29(19-51)45-34(56)26(42)16-22-6-10-24(54)11-7-22)38(60)46-30(20-52)40(62)48-14-2-4-31(48)36(58)44-28(18-50)35(57)43-27(41(63)64)17-23-8-12-25(55)13-9-23/h6-13,21,26-33,50-55H,2-5,14-20,42H2,1H3,(H,43,57)(H,44,58)(H,45,56)(H,46,60)(H,47,59)(H,63,64)/t21-,26+,27+,28+,29+,30+,31+,32+,33+/m1/s1 |
InChIキー |
WSYIZXSKHFDPIZ-JEUAVNDSSA-N |
SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)O |
配列 |
YSPTSPSY |
同義語 |
Tyr-Ser-Pro-Thr-Ser-Pro-Ser-Tyr tyrosyl-seryl-prolyl-threonyl-seryl-prolyl-seryl-tyrosine YSPTSPSY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















